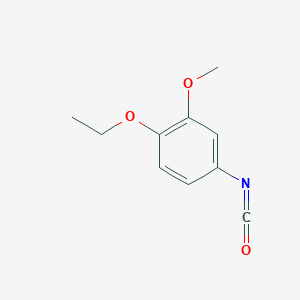

1-Ethoxy-4-isocyanato-2-methoxybenzene

Description

Contextualization within Aromatic Isocyanate Chemistry

Aromatic isocyanates are a significant class of organic compounds characterized by the presence of an isocyanate (-N=C=O) functional group directly attached to an aromatic ring. nih.gov This class of compounds is known for its high reactivity, particularly with nucleophiles such as alcohols, amines, and water. noaa.gov This reactivity is fundamental to their widespread use in the synthesis of polyurethanes, which are versatile polymers with applications ranging from foams and elastomers to coatings and adhesives.

The reactivity of the isocyanate group is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups can modulate the electrophilicity of the isocyanate carbon, thereby affecting the rate and nature of its reactions. In the case of 1-Ethoxy-4-isocyanato-2-methoxybenzene, the presence of two alkoxy groups (ethoxy and methoxy) would be expected to influence its reactivity profile compared to unsubstituted or differently substituted aromatic isocyanates.

Rationale for Focused Investigation of this compound

A focused investigation into this compound would be driven by the need to understand how the specific arrangement and nature of its substituent groups affect its chemical behavior. The presence of both an ethoxy and a methoxy (B1213986) group at specific positions on the benzene (B151609) ring could impart unique electronic and steric properties.

Alkoxy groups are known to be electron-donating through resonance, which could influence the reactivity of the isocyanate group. A detailed study would aim to quantify these effects, comparing them to other aromatic isocyanates. Furthermore, the potential for these alkoxy groups to direct or participate in subsequent chemical transformations could be a key area of interest. The specific substitution pattern might also influence the physical properties of polymers derived from this monomer, such as their thermal stability, solubility, and mechanical characteristics.

Scope and Objectives of Academic Inquiry

A dedicated academic inquiry into this compound would likely encompass several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Reactivity Studies: Investigating the kinetics and mechanisms of its reactions with various nucleophiles. This would involve determining reaction rates and identifying the products formed under different conditions. Such studies would provide insight into the electronic and steric effects of the ethoxy and methoxy substituents.

Polymer Synthesis and Characterization: Utilizing this compound as a monomer in the synthesis of novel polyurethanes or other polymers. The resulting polymers would then be characterized to determine their molecular weight, thermal properties (e.g., glass transition temperature and thermal stability), and mechanical properties (e.g., tensile strength and elasticity).

Computational Modeling: Employing theoretical calculations to model the electronic structure and reactivity of the molecule. This could help to rationalize experimental findings and predict the properties of polymers derived from it.

Due to the limited specific research data available for this compound, the following data tables are provided for context on related aromatic isocyanates.

Table 1: Properties of Related Aromatic Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Phenyl Isocyanate | 103-71-9 | C7H5NO | 119.12 |

| Toluene-2,4-diisocyanate (TDI) | 584-84-9 | C9H6N2O2 | 174.16 |

| Methylene diphenyl diisocyanate (MDI) | 101-68-8 | C15H10N2O2 | 250.25 |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO3 |

| CAS Number | 923113-32-0 |

| Molecular Weight | 193.20 g/mol |

Note: This data is based on basic chemical information and not on extensive research findings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-isocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-9-5-4-8(11-7-12)6-10(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPTCZQJWWAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N=C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxy 4 Isocyanato 2 Methoxybenzene

Established Synthetic Pathways and Precursors

The traditional and most common methods for the synthesis of aromatic isocyanates rely on the transformation of an amino group into an isocyanate functionality. This can be achieved through the use of phosgene (B1210022) or by employing less hazardous phosgene-free reagents. The key precursor for 1-ethoxy-4-isocyanato-2-methoxybenzene is 4-amino-1-ethoxy-2-methoxybenzene.

Phosgenation-Based Routes to this compound

The most established industrial method for the production of aromatic isocyanates is the reaction of a primary aromatic amine with phosgene (COCl₂). nih.gov This process, when applied to the synthesis of this compound, would involve the reaction of 4-amino-1-ethoxy-2-methoxybenzene with phosgene. The reaction typically proceeds in an inert solvent, such as toluene (B28343) or chlorobenzene, and involves a two-step mechanism. nih.gov

First, the amine reacts with phosgene at low temperatures to form an intermediate N-carbamoyl chloride. Subsequently, thermal dehydrochlorination of the carbamoyl (B1232498) chloride at elevated temperatures yields the desired isocyanate and hydrogen chloride as a byproduct. universiteitleiden.nl To minimize the formation of urea (B33335) byproducts, an excess of phosgene is often used. universiteitleiden.nl

Reaction Scheme for Phosgenation:

| Step | Reactants | Intermediates/Products | Conditions |

| 1 | 4-amino-1-ethoxy-2-methoxybenzene, Phosgene | N-(4-ethoxy-3-methoxyphenyl)carbamoyl chloride | Low temperature, Inert solvent |

| 2 | N-(4-ethoxy-3-methoxyphenyl)carbamoyl chloride | This compound, HCl | Elevated temperature |

While this method is highly efficient, the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct are significant drawbacks, necessitating stringent safety precautions and specialized equipment. researchgate.netcas.cn

Non-Phosgenation Alternatives for this compound Synthesis

Growing environmental and safety concerns associated with the phosgene process have driven the development of several non-phosgenation routes for isocyanate synthesis. researchgate.netgoogle.com These methods offer safer alternatives by avoiding the direct use of phosgene.

One common non-phosgenation approach is the reductive carbonylation of nitro compounds . universiteitleiden.nlresearchgate.net In this method, 1-ethoxy-2-methoxy-4-nitrobenzene (B8026127) would be reacted with carbon monoxide in the presence of a catalyst, typically a palladium or rhodium complex, to directly form the isocyanate. researchgate.netsemanticscholar.org This can be performed as a direct, one-step process or an indirect, two-step process involving the formation and subsequent thermal decomposition of a carbamate (B1207046) intermediate. universiteitleiden.nl

Reductive Carbonylation Pathways:

| Pathway | Starting Material | Reagents | Product |

| Direct | 1-ethoxy-2-methoxy-4-nitrobenzene | CO, Catalyst (e.g., Pd complex) | This compound |

| Indirect | 1-ethoxy-2-methoxy-4-nitrobenzene | CO, Alcohol, Catalyst | Carbamate intermediate |

Another significant non-phosgenation route is the thermal decomposition of carbamates . The required carbamate precursor can be synthesized from 4-amino-1-ethoxy-2-methoxybenzene and a carbonate, such as dimethyl carbonate, or from the corresponding nitro compound. researchgate.netacs.org The subsequent thermal cracking of the carbamate yields the isocyanate and an alcohol, which can often be recycled. researchgate.net

Other phosgene-free methods include the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, though these are more commonly employed in laboratory-scale syntheses.

Precursor Functionalization Strategies in Aromatic Isocyanate Synthesis

The synthesis of the key precursor, 4-amino-1-ethoxy-2-methoxybenzene, can be achieved through various functionalization strategies starting from more readily available chemicals, such as those derived from lignin (B12514952), like vanillin (B372448) and guaiacol (B22219). rsc.org

A plausible synthetic route could start with the nitration of 1-ethoxy-2-methoxybenzene (B107308) to introduce a nitro group at the para position, yielding 1-ethoxy-2-methoxy-4-nitrobenzene. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, would produce the desired 4-amino-1-ethoxy-2-methoxybenzene.

Illustrative Precursor Synthesis Pathway:

| Step | Starting Material | Reagents | Product |

| 1 | 1-Ethoxy-2-methoxybenzene | Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-Ethoxy-2-methoxy-4-nitrobenzene |

| 2 | 1-Ethoxy-2-methoxy-4-nitrobenzene | Reducing agent (e.g., H₂, Pd/C) | 4-amino-1-ethoxy-2-methoxybenzene |

The starting material, 1-ethoxy-2-methoxybenzene, can be prepared from guaiacol through ethylation. This highlights the potential for utilizing bio-based feedstocks in the synthesis of this specialized isocyanate. rsc.org

Advanced Synthetic Approaches to this compound

Recent research in isocyanate synthesis has focused on improving efficiency, selectivity, and sustainability through the development of novel catalysts and the application of green chemistry principles.

Catalytic Innovations in Isocyanate Synthesis

Significant advancements have been made in the catalytic systems used for non-phosgenation routes, particularly for the reductive carbonylation of nitroaromatics. researchgate.net Group VIII transition metal complexes, especially those of palladium and rhodium, have shown high activity and selectivity. researchgate.net The design of ligands for these metal centers is crucial for optimizing catalyst performance. For instance, the use of bidentate nitrogen donor ligands, such as 1,10-phenanthroline, in palladium-catalyzed systems has been extensively studied. researchgate.net

Recent innovations include the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. semanticscholar.org For example, integrating palladium catalysts into covalent organic frameworks (COFs) has been shown to create highly efficient and reusable catalytic systems for the reductive carbonylation of nitrobenzenes to carbamates. semanticscholar.org Such systems could be adapted for the synthesis of this compound or its carbamate precursor.

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. chemijournal.com In the context of this compound synthesis, this involves several key areas:

Use of Renewable Feedstocks: As mentioned, utilizing lignin-derived molecules like vanillin or guaiacol as starting materials for the precursor synthesis aligns with the principle of using renewable resources. rsc.org

Atom Economy: Non-phosgenation routes, such as the direct reductive carbonylation of the corresponding nitro compound, offer better atom economy compared to phosgenation, which generates HCl as a significant byproduct.

Safer Reagents and Solvents: The avoidance of highly toxic phosgene is a primary driver for developing alternative synthetic methods. researchgate.net Furthermore, the use of greener solvents, or even solvent-free conditions, is a key consideration. For example, mechanochemical processes using ball-milling can drastically reduce solvent usage in some synthetic steps. researchgate.net

Catalysis: The use of highly efficient and recyclable catalysts minimizes waste and energy consumption. chemijournal.comrsc.org

The development of synthetic routes that incorporate these principles is crucial for the sustainable production of this compound and other specialized isocyanates.

Investigations into Flow Chemistry and Continuous Processing for Isocyanate Synthesis

The inherent hazards associated with traditional batch synthesis of isocyanates, particularly the use of highly toxic reagents like phosgene and the handling of potentially unstable intermediates such as acyl azides, have spurred significant interest in the application of flow chemistry and continuous processing. universityofcalifornia.eduacs.org Flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. acs.orgrsc.org

For the synthesis of isocyanates, flow chemistry provides a particularly compelling approach for mitigating safety concerns. acs.org The small reaction volumes inherent to flow reactors minimize the amount of hazardous material present at any given time, significantly reducing the risk of accidental release or runaway reactions. acs.org This is especially pertinent for the Curtius rearrangement, where the high-energy acyl azide (B81097) intermediate can be generated and immediately converted to the isocyanate in a continuous stream, precluding its accumulation to dangerous levels. thieme-connect.com

A conceptual flow setup for the synthesis of this compound via the Curtius rearrangement would involve pumping a solution of the corresponding acyl hydrazide and a diazotizing agent, such as aqueous sodium nitrite (B80452) and hydrochloric acid, through a cooled mixing unit to form the acyl azide in situ. thieme-connect.com This stream would then pass through a heated reactor coil to induce the rearrangement to the isocyanate. acs.orgthieme-connect.com The residence time in the heated zone can be precisely controlled to ensure complete conversion while minimizing the formation of byproducts. thieme-connect.com The resulting isocyanate stream could then be directly channeled into a subsequent purification module. rsc.org

The table below provides a comparative overview of batch versus flow processing for isocyanate synthesis:

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials and intermediates. | Enhanced safety due to small reactor volumes and in-situ generation/consumption of hazardous intermediates. acs.org |

| Heat Transfer | Often inefficient, leading to potential hot spots and side reactions. | Highly efficient due to high surface-area-to-volume ratio, allowing for precise temperature control. thieme-connect.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the process for longer durations or by using multiple reactors in parallel. acs.org |

| Process Control | Less precise control over reaction parameters like temperature, pressure, and residence time. | Precise and independent control over all reaction parameters. thieme-connect.com |

| Integration | Integration of reaction and purification steps can be complex. | Allows for straightforward "in-line" purification and subsequent reactions. rsc.org |

Research-Scale Purification and Isolation Techniques for this compound

The purification and isolation of isocyanates on a research scale require techniques that can effectively remove unreacted starting materials, reagents, and byproducts while minimizing the degradation of the highly reactive isocyanate functional group. The choice of purification method is dictated by the physical properties of the target isocyanate, such as its boiling point and stability, as well as the nature of the impurities present.

For a compound like this compound, which is expected to be a liquid or a low-melting solid, vacuum distillation is a primary purification technique. google.comgoogle.comjustia.com Distillation separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure lowers the boiling point of the isocyanate, which is crucial for preventing thermal degradation reactions such as dimerization, trimerization, or polymerization that can occur at elevated temperatures. justia.com Thin-film evaporation is a particularly gentle distillation method where the crude isocyanate is spread as a thin film on a heated surface, allowing for rapid evaporation at lower temperatures and with a short residence time, further minimizing thermal stress. google.comjustia.com

Chromatographic techniques are also valuable for the purification of isocyanates, especially when dealing with small quantities or when distillation is not feasible. Column chromatography using an inert stationary phase like silica (B1680970) gel can be employed to separate the target isocyanate from non-volatile impurities. However, care must be taken in selecting an appropriate eluent system, as the isocyanate group can react with protic solvents like alcohols. Therefore, non-polar aprotic solvents such as hexanes and ethyl acetate (B1210297) are typically used.

Given the reactivity of the isocyanate group, it is imperative to handle this compound under anhydrous conditions to prevent its conversion to the corresponding carbamic acid, which is unstable and readily decarboxylates to form the primary amine. This amine can then react with another molecule of the isocyanate to form a urea byproduct, which can complicate the purification process.

The following table summarizes common research-scale purification techniques for isocyanates:

| Purification Technique | Principle | Applicability for this compound | Key Considerations |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. google.comgoogle.comjustia.com | Highly suitable for removing both lower and higher boiling point impurities. | Requires careful control of temperature and pressure to prevent thermal degradation. justia.com |

| Thin-Film Evaporation | A form of vacuum distillation with a very short residence time on the heated surface. google.comjustia.com | Ideal for thermally sensitive isocyanates to minimize decomposition. | Specialized equipment is required. |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Useful for removing non-volatile impurities and for small-scale purification. | Requires the use of anhydrous, aprotic solvents to prevent reaction with the isocyanate. |

| Crystallization | Purification of solid compounds based on differences in solubility. | Applicable if the isocyanate is a solid at room temperature and a suitable solvent can be found. | The isocyanate must be stable in the chosen solvent. |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 4 Isocyanato 2 Methoxybenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The general mechanism for nucleophilic addition to an isocyanate involves the attack of a nucleophile (Nu-H) on the central carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a stable addition product. The ethoxy and methoxy (B1213986) substituents on the benzene (B151609) ring are expected to influence the reactivity of the isocyanate group through electronic effects, potentially increasing the electron density on the aromatic ring and modulating the electrophilicity of the isocyanate carbon.

In the presence of alcohols or phenols, 1-Ethoxy-4-isocyanato-2-methoxybenzene is expected to form carbamates, also known as urethanes. This reaction is of significant industrial importance in the production of polyurethane polymers. The reaction proceeds via the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the isocyanate carbon.

The formation of carbamates from isocyanates and alcohols is a well-established reaction. nih.govacs.orgwikipedia.org The general transformation can be represented as:

R-NCO + R'-OH → R-NH-CO-OR'

For this compound, the reaction with a generic alcohol (R'-OH) would be as follows:

Table 1: Illustrative Examples of Carbamate (B1207046) Formation with this compound

| Reactant (Alcohol/Phenol) | Product (Carbamate) | Expected Observations |

| Methanol | Methyl (4-ethoxy-2-methoxyphenyl)carbamate | High yield under mild conditions, potentially accelerated by a base catalyst. |

| Ethanol | Ethyl (4-ethoxy-2-methoxyphenyl)carbamate | Similar reactivity to methanol. |

| Phenol | Phenyl (4-ethoxy-2-methoxyphenyl)carbamate | Generally slower reaction compared to aliphatic alcohols; may require heating or catalysis. |

| tert-Butanol | tert-Butyl (4-ethoxy-2-methoxyphenyl)carbamate | Slower reaction rate due to steric hindrance of the tertiary alcohol. |

The reaction of this compound with primary or secondary amines is anticipated to yield substituted ureas. This reaction is typically very rapid and exothermic. The high reactivity of amines towards isocyanates makes this a common method for the synthesis of urea (B33335) derivatives. wikipedia.orgnih.gov

The general reaction is:

R-NCO + R'R''NH → R-NH-CO-NR'R''

The reaction with this compound and a generic amine (R'R''NH) would proceed as follows:

Table 2: Illustrative Examples of Urea Formation with this compound

| Reactant (Amine) | Product (Urea) | Expected Reaction Kinetics |

| Ammonia | (4-Ethoxy-2-methoxyphenyl)urea | Very fast reaction. |

| Ethylamine | 1-Ethyl-3-(4-ethoxy-2-methoxyphenyl)urea | Extremely rapid, often diffusion-controlled. umn.edu |

| Diethylamine | 1,1-Diethyl-3-(4-ethoxy-2-methoxyphenyl)urea | Very fast, though slightly slower than with primary amines due to increased steric hindrance. |

| Aniline | 1-(4-Ethoxy-2-methoxyphenyl)-3-phenylurea | Slower than with aliphatic amines due to the lower nucleophilicity of the aromatic amine. |

The reaction of this compound with thiols (mercaptans) is expected to produce thiocarbamates. This reaction is analogous to carbamate formation but is generally slower due to the lower nucleophilicity of sulfur compared to oxygen in this context. The reaction may require a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate. organic-chemistry.org

The general transformation is:

R-NCO + R'-SH → R-NH-CO-SR'

For this compound, the reaction with a generic thiol (R'-SH) would be:

Table 3: Illustrative Examples of Thiocarbamate Formation with this compound

| Reactant (Thiol) | Product (Thiocarbamate) | Expected Reaction Conditions |

| Ethanethiol | S-Ethyl (4-ethoxy-2-methoxyphenyl)thiocarbamate | Moderate rate, may require a catalyst (e.g., triethylamine) for efficient conversion. |

| Thiophenol | S-Phenyl (4-ethoxy-2-methoxyphenyl)thiocarbamate | Slower than with aliphatic thiols; likely requires catalysis and/or elevated temperatures. |

| 1-Dodecanethiol | S-Dodecyl (4-ethoxy-2-methoxyphenyl)thiocarbamate | Similar to other aliphatic thiols, catalyst is likely beneficial. |

The synthesis of thiocarbamates from thiols and isocyanates can often be achieved under catalyst- and solvent-free conditions, although the reaction times may be longer. researchgate.net

Aromatic isocyanates can undergo self-polymerization, particularly in the presence of anionic initiators or certain catalysts. For this compound, this would lead to the formation of a polyamide-1, also known as a polyisocyanate. The polymerization typically proceeds via an anionic mechanism, where the initiator attacks the carbonyl carbon of the isocyanate monomer. The resulting anion then propagates by adding to subsequent monomer units.

The polymerization of phenyl isocyanate has been studied using anionic initiators, leading to high molecular weight polymers. tandfonline.com The propagation step involves the attack of the amidate anion on the carbonyl carbon of another isocyanate monomer.

Another common self-reaction of isocyanates is cyclotrimerization to form a stable isocyanurate ring. This reaction is often catalyzed by bases, such as sodium methoxide, or certain organometallic compounds. The trimerization of phenyl isocyanate to triphenyl isocyanurate is a well-documented process. acs.org

The anionic copolymerization of aryl isocyanates with other monomers, such as epoxides, has also been investigated. acs.org

Cycloaddition Reactions Involving this compound

The C=N double bond of the isocyanate group can participate in cycloaddition reactions with various unsaturated substrates.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams. These reactions are often thermally promoted. The reaction of an isocyanate with a ketene is a classic example of a thermally allowed [2+2] cycloaddition. youtube.com

With simple alkenes, the [2+2] cycloaddition of isocyanates can be more complex, sometimes proceeding through a stepwise mechanism involving a diradical intermediate, especially with highly reactive isocyanates like chlorosulfonyl isocyanate. researchtrends.net

The general scheme for a [2+2] cycloaddition with an alkene is:

Table 4: Illustrative Examples of Potential [2+2] Cycloaddition Reactions

| Unsaturated Substrate | Product Type | Expected Reactivity |

| Ethyl vinyl ether | β-Lactam | Favorable due to the electron-rich nature of the alkene. |

| Styrene | β-Lactam | Possible, may require thermal or catalytic activation. |

| Diphenylketene | β-Lactam | Likely to proceed under thermal conditions. |

Furthermore, isocyanates can participate in metal-catalyzed [2+2+2] cycloaddition reactions with alkynes and allenes to form various heterocyclic compounds. nih.govnih.govacs.org

Exploring Other Cycloaddition Modes

Theoretically, this compound could undergo [2+2] cycloadditions with electron-rich alkenes or alkynes, and [4+2] cycloadditions (Diels-Alder reactions) with dienes. The regioselectivity and stereoselectivity of these reactions would be governed by the electronic and steric effects of the substituents on both the isocyanate and the reacting partner. For instance, the electron-donating alkoxy groups would likely influence the orientation of the reactants in the transition state.

Oligomerization and Polymerization Behavior of this compound

The propensity of isocyanates to undergo self-addition reactions leads to the formation of oligomers and polymers. This behavior is fundamental to the production of various polymeric materials.

Mechanisms of Polyurethane and Polyurea Synthesis

The primary application of isocyanates like this compound is in the synthesis of polyurethanes and polyureas. The fundamental reaction in polyurethane formation is the addition of an alcohol to the isocyanate group, forming a urethane (B1682113) linkage. When a diol or polyol is reacted with a diisocyanate, a polyurethane polymer is formed.

The mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic carbon atom of the isocyanate group. This is typically followed by a proton transfer to the nitrogen atom, resulting in the stable urethane bond. The reaction can be catalyzed by both acids and bases.

Similarly, polyurea synthesis involves the reaction of an isocyanate with an amine. The reaction with a primary or secondary amine is generally much faster than the reaction with an alcohol and typically does not require a catalyst. The mechanism is analogous, with the amine's nitrogen atom acting as the nucleophile. The reaction of a diisocyanate with a diamine leads to the formation of a polyurea.

The specific structure of this compound, with its two alkoxy substituents, would influence the reactivity of the isocyanate group and, consequently, the properties of the resulting polyurethane or polyurea. These substituents can affect the electronic environment of the isocyanate and may also introduce steric hindrance.

Controlled Polymerization Techniques and Kinetic Studies

Achieving control over the polymerization process is crucial for tailoring the properties of the final polymer. Techniques such as living polymerization or controlled radical polymerization are employed to produce polymers with well-defined molecular weights and low dispersity. While specific kinetic data for the polymerization of this compound is not available, general principles of isocyanate polymerization kinetics apply.

The rate of polyurethane formation is dependent on several factors, including the structure of the isocyanate and the alcohol, the solvent, temperature, and the presence of a catalyst. The electron-donating nature of the ethoxy and methoxy groups in this compound would be expected to decrease the electrophilicity of the isocyanate carbon, potentially slowing the reaction rate compared to an unsubstituted phenyl isocyanate. Kinetic studies, often performed using techniques like titration, spectroscopy (e.g., FT-IR to monitor the disappearance of the NCO band), or calorimetry, are essential for understanding these effects and optimizing reaction conditions.

Computational and Theoretical Chemistry Studies of this compound

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules at the atomic level.

Quantum Chemical Investigations of Isocyanate Reactivity

Quantum chemical methods can be used to calculate the electronic structure and properties of this compound. These calculations can provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy and shape of these orbitals are key to understanding the reactivity of the isocyanate group.

For example, the LUMO is typically localized on the N=C=O group, and its energy level indicates the susceptibility of the isocyanate to nucleophilic attack. The presence of the electron-donating ethoxy and methoxy groups would be expected to raise the energy of the LUMO, which correlates with a decrease in reactivity towards nucleophiles. Computational studies can quantify these effects and predict the relative reactivity of different substituted isocyanates.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.

For the reactions of this compound, DFT calculations could be used to:

Investigate the mechanisms of its cycloaddition reactions, predicting the preferred regio- and stereochemical outcomes.

Model the step-wise process of urethane and urea formation, including the role of catalysts.

Explore the initial steps of oligomerization and polymerization, providing insights into the factors that control polymer chain growth.

While specific DFT studies on this compound are not currently published, such studies on structurally similar aromatic isocyanates have provided valuable insights into their reactivity, and the same methodologies could be applied to this specific compound to predict its chemical behavior.

Predictive Modeling of Structure-Reactivity Relationships and Selectivity

The reactivity of isocyanates, including this compound, is intrinsically linked to the electronic environment of the isocyanate functional group. The substituents on the aromatic ring play a crucial role in modulating the electrophilicity of the isocyanate carbon atom, thereby influencing the rates of reaction with nucleophiles. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool for understanding and quantifying these relationships.

The fundamental principle behind predictive modeling for this class of compounds lies in correlating structural or electronic descriptors of substituted phenyl isocyanates with their experimentally determined reaction rates. While specific, comprehensive QSAR models for this compound are not extensively documented in publicly available literature, the well-established principles of physical organic chemistry allow for a robust predictive framework.

The Hammett equation is a cornerstone in this context, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The equation, in its general form, is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted phenyl isocyanate.

k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

For the reaction of phenyl isocyanates with nucleophiles, such as alcohols, the rate-determining step typically involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. Electron-withdrawing groups on the aromatic ring increase the positive charge on this carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. researchgate.netnasa.gov Conversely, electron-donating groups decrease the electrophilicity of the isocyanate carbon, leading to a slower reaction rate.

In the case of this compound, both the ethoxy and methoxy groups are electron-donating through resonance, though they are weakly electron-withdrawing inductively. Their net effect is electron-donating, which would be expected to decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate. The Hammett constants for para-alkoxy groups are negative, indicating their electron-donating nature. nasa.gov

A hypothetical QSAR study for a series of substituted phenyl isocyanates reacting with a standard nucleophile (e.g., n-butanol) might yield data similar to that presented in the interactive table below. This table illustrates the expected trend in reactivity based on the electronic nature of the substituents.

| Substituent | Hammett Constant (σ) | Relative Rate Constant (k_rel) | Predicted Reactivity |

|---|---|---|---|

| 4-NO₂ | 0.78 | High | Increased |

| 3-Cl | 0.37 | Moderate | Increased |

| H | 0.00 | Baseline | Baseline |

| 4-CH₃ | -0.17 | Low | Decreased |

| 4-OCH₃ | -0.27 | Very Low | Decreased |

| 2-OCH₃, 4-OC₂H₅ (Hypothetical) | ~ -0.3 to -0.4 | Very Low | Decreased |

Note: The values for this compound are hypothetical and are included to illustrate the expected trend based on the electron-donating nature of the alkoxy groups.

Computational chemistry, particularly using Density Functional Theory (DFT), can further enhance predictive models by providing more sophisticated electronic descriptors. rsc.org Parameters such as the calculated partial charge on the isocyanate carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and various bond parameters can be correlated with reactivity. For this compound, DFT calculations would likely show a lower positive partial charge on the isocyanate carbon compared to phenyl isocyanate, consistent with a lower reactivity.

Furthermore, predictive models can also address selectivity. In reactions with molecules containing multiple nucleophilic sites, the selectivity of the isocyanate can be predicted based on the electronic and steric environment of these sites. While the primary factor for this compound's reactivity is electronic, steric hindrance from the ortho-methoxy group could also play a role in certain reactions, influencing selectivity.

Derivatization and Functionalization Strategies Employing 1 Ethoxy 4 Isocyanato 2 Methoxybenzene

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The isocyanate functional group is a key reactant in cycloaddition reactions, a powerful method for the synthesis of heterocyclic compounds. researchgate.netlibretexts.org While specific studies on 1-ethoxy-4-isocyanato-2-methoxybenzene are not extensively detailed in available literature, the general reactivity of aromatic isocyanates suggests its utility in forming a variety of heterocyclic systems. For instance, isocyanates are known to undergo [3+2] cycloaddition reactions, which are a robust tool in heterocyclic chemistry. researchgate.net They can also participate in [4+1] cycloaddition reactions with various substrates to yield five-membered heterocycles like pyrroles, imidazoles, and oxazoles. rsc.org Furthermore, the reaction of isocyanates with oxiranes, promoted by certain catalysts, can lead to the formation of 3,4-oxazolidinone products. rsc.org The electron-donating nature of the ethoxy and methoxy (B1213986) groups on the aromatic ring of this compound would be expected to influence the reactivity of the isocyanate group and the stability of any intermediates, thereby affecting the course and outcome of such cycloaddition reactions.

Introduction of Functional Moieties onto Polymeric Architectures

The high reactivity of the isocyanate group makes this compound a prime candidate for the functionalization of polymers. gas-sensing.com Isocyanates readily react with nucleophilic groups present on polymer backbones, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable urethane (B1682113) or urea (B33335) linkages, respectively. usm.eduorganic-chemistry.org This "grafting onto" approach allows for the covalent attachment of the ethoxy- and methoxy-substituted phenyl moiety to a wide range of polymeric materials.

This surface modification can be used to alter the properties of the polymer, for example, by introducing hydrophobicity or by providing sites for further chemical reactions. The general utility of isocyanates in polymer chemistry is well-established, with applications in the creation of polyurethane foams, elastomers, adhesives, and coatings. gas-sensing.comresearchgate.net The specific functionalities of the ethoxy and methoxy groups could impart unique characteristics to the modified polymers, such as altered solubility, thermal stability, or biocompatibility. The table below illustrates the general reactions of isocyanates with common functional groups found in polymers.

| Polymer Functional Group | Reactant | Linkage Formed |

| Hydroxyl (-OH) | This compound | Urethane |

| Amine (-NH2) | This compound | Urea |

| Thiol (-SH) | This compound | Thiourethane |

This table represents the expected reactivity based on general isocyanate chemistry.

Design of Supramolecular Assemblies and Host-Guest Systems

While direct research on the role of this compound in supramolecular chemistry is limited, its derivatives, particularly ureas and carbamates, are known to be excellent building blocks for constructing ordered molecular assemblies. The urea group, for instance, is a strong hydrogen bond donor and acceptor, capable of forming well-defined one-dimensional tapes or more complex three-dimensional networks.

The synthesis of urea derivatives from this compound can be achieved by reacting it with primary or secondary amines. mdpi.comnih.gov The resulting unsymmetrical ureas, bearing the 1-ethoxy-2-methoxybenzene (B107308) moiety on one side and a different substituent from the amine on the other, could be designed to self-assemble into specific supramolecular structures. The ethoxy and methoxy groups can influence the packing and stability of these assemblies through weaker interactions such as van der Waals forces or C-H···π interactions. The design of such systems is crucial for applications in materials science, crystal engineering, and molecular recognition.

Regioselective and Stereoselective Transformations for Advanced Derivatives

The aromatic ring of this compound is substituted with three different groups, which can direct the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution. The activating and ortho-, para-directing effects of the ethoxy and methoxy groups, combined with the deactivating and meta-directing effect of the isocyanate group (or its derivatives), would lead to predictable outcomes in reactions like nitration, halogenation, or Friedel-Crafts reactions.

In terms of stereoselectivity, while the parent molecule is achiral, its derivatization can lead to the formation of chiral centers. For example, the reaction of the isocyanate group with a chiral alcohol or amine would result in the formation of diastereomeric carbamates or ureas. google.comnih.gov The separation of these diastereomers or the use of stereoselective synthesis methods could provide access to enantiomerically pure advanced derivatives. Such chiral derivatives are of significant interest in the pharmaceutical and agrochemical industries.

Applications of 1 Ethoxy 4 Isocyanato 2 Methoxybenzene in Advanced Materials Science Research

Polymeric Materials Development

The development of novel polymeric materials with tailored properties is a cornerstone of modern materials science. The unique structure of 1-Ethoxy-4-isocyanato-2-methoxybenzene, featuring a reactive isocyanate group and two ether linkages on an aromatic ring, suggests its potential as a versatile building block in polymer synthesis.

Advanced Polyurethane and Polyurea Systems with Tailored Architectures

Polyurethanes and polyureas are a highly versatile class of polymers, with applications ranging from foams and elastomers to coatings and adhesives. The fundamental reaction for their synthesis involves the addition of an isocyanate group with a hydroxyl group (for polyurethanes) or an amine group (for polyureas).

The incorporation of this compound into polyurethane or polyurea chains would introduce aromatic rings, which can enhance the thermal stability and mechanical strength of the resulting polymer. The presence of the ethoxy and methoxy (B1213986) groups can impact the polymer's properties in several ways:

Flexibility: The ether linkages (C-O-C) in the ethoxy and methoxy groups can increase the flexibility of the polymer backbone compared to a simple aromatic isocyanate.

Solubility: The presence of these ether groups may also improve the solubility of the monomer and the resulting polymer in common organic solvents, facilitating processing.

Adhesion: The polarity introduced by the oxygen atoms in the ether groups could enhance the adhesive properties of the polymer to various substrates.

By carefully selecting the co-reactants (polyols or polyamines), it is theoretically possible to create polyurethane and polyurea systems with tailored architectures, such as segmented copolymers, leading to materials with a specific balance of hardness, flexibility, and thermal properties.

Copolymers and Block Copolymers Incorporating this compound Units

Copolymerization is a powerful technique to combine the desirable properties of different monomers into a single material. This compound could be used as a comonomer in the synthesis of various copolymers.

Random Copolymers: By reacting a mixture of this compound and other diisocyanates with a polyol or polyamine, random copolymers could be formed. This would allow for the fine-tuning of properties such as the glass transition temperature and mechanical modulus.

Block Copolymers: The synthesis of block copolymers would involve the sequential polymerization of different monomers. For instance, a prepolymer with terminal isocyanate groups could be prepared from this compound and a diol, which could then be reacted with a different soft segment to form a block copolymer. These materials often exhibit microphase separation, leading to unique morphologies and properties, such as thermoplastic elastomers.

The specific arrangement of the this compound units within the copolymer architecture would significantly influence the final material properties.

Design of Cross-linked Networks and Degradable Polymer Systems

The isocyanate group is highly reactive and can be utilized to form cross-linked polymer networks.

Cross-linked Networks: By using polyols or polyamines with a functionality greater than two, a three-dimensional cross-linked network can be created. The aromatic structure of this compound would contribute to the rigidity and thermal resistance of the network. The density of cross-links, which can be controlled by the ratio of monomers, would determine the material's properties, ranging from soft gels to rigid thermosets.

Functional Materials Research

Functional materials are designed to possess specific properties that can be tuned by external stimuli. The unique electronic and structural features of this compound suggest its potential in the development of such "smart" materials.

Development of Smart Materials with Tunable Properties

Smart materials can respond to changes in their environment, such as temperature, pH, light, or electric fields. The incorporation of this compound into a polymer backbone could impart specific functionalities.

For example, the aromatic ring with its electron-donating ethoxy and methoxy groups could be a site for further chemical modification to introduce responsive moieties. The polarity and potential for hydrogen bonding associated with the urethane (B1682113) groups formed from the isocyanate could also contribute to stimuli-responsive behavior, such as changes in solubility or shape in response to temperature or pH changes.

Exploration of Responsive Polymer Systems from Isocyanate Derivatives

The reactivity of the isocyanate group allows for the synthesis of a wide variety of polymer structures. By reacting this compound with monomers containing specific responsive groups, novel smart polymer systems could be developed.

For instance, reacting it with a diol that contains a pH-sensitive group would result in a polyurethane that changes its properties (e.g., swelling) in response to pH variations. Similarly, incorporating photo-responsive groups could lead to materials that change their shape or color upon exposure to light.

Role as an Intermediate for Specialty Chemicals and Advanced Reagents

The potential of this compound as an intermediate for the synthesis of specialty chemicals and advanced reagents can be inferred from the general reactivity of isocyanates. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity forms the basis for the production of a wide array of more complex molecules.

The presence of both an ethoxy (-OCH2CH3) and a methoxy (-OCH3) group on the benzene (B151609) ring is expected to influence the reactivity of the isocyanate group and impart specific properties to the resulting derivatives. These alkoxy groups are electron-donating, which can affect the electrophilicity of the isocyanate carbon and potentially the stability and solubility of the final products.

In theory, this compound could serve as a building block for:

Pharmaceuticals and Agrochemicals: The core structure could be elaborated to create biologically active molecules.

Specialty Polymers: Incorporation of this monomer could introduce specific thermal or optical properties to a polymer chain.

Organic Dyes and Pigments: The aromatic structure could be part of a larger chromophoric system.

However, without specific research findings or patents, these applications remain speculative.

Surface Modification and Coating Technologies via Isocyanate Chemistry

The application of isocyanates in surface modification and coating technologies is a well-established field. The isocyanate group can react with hydroxyl (-OH) or amine (-NH2) groups present on the surface of various substrates, such as metals, polymers, and cellulosic materials, to form stable covalent bonds (urethane or urea (B33335) linkages). This process allows for the tailoring of surface properties, including hydrophobicity, biocompatibility, and adhesion.

It is plausible that this compound could be employed in this context to:

Introduce specific functionalities: The ethoxy and methoxy groups could alter the surface energy and wettability of a material.

Act as a linker molecule: The isocyanate could be used to attach other functional molecules to a surface.

General principles of isocyanate-based surface modification are well-documented, but specific examples or detailed research findings involving this compound are not available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization in Research on 1 Ethoxy 4 Isocyanato 2 Methoxybenzene and Its Derivatives

Spectroscopic Techniques for Elucidating Complex Structures (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry, Advanced Infrared/Raman Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular identity of 1-ethoxy-4-isocyanato-2-methoxybenzene and tracking its transformation into more complex derivatives, such as polyurethanes.

Multi-dimensional Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental. dtic.mil Multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals definitively, especially for the aromatic region where signals can overlap.

Upon reaction of the isocyanate group, for instance with an alcohol to form a urethane (B1682113), significant changes in the NMR spectrum are observed. ¹H NMR can be used to monitor the disappearance of the isocyanate and the formation of the carbamate (B1207046) group. nih.gov Furthermore, ¹⁵N NMR spectroscopy has proven particularly useful for identifying various isocyanate derivatives, including urethanes, ureas, biurets, and allophanates, as the nitrogen chemical shifts are highly sensitive to the local chemical environment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | 6.5-6.7 | ~100-105 |

| Aromatic CH (position 5) | 6.8-7.0 | ~110-115 |

| Aromatic CH (position 6) | 6.6-6.8 | ~105-110 |

| Methoxy (B1213986) (-OCH₃) Protons | 3.8-3.9 | ~56 |

| Ethoxy (-OCH₂CH₃) Methylene | 4.0-4.1 | ~64 |

| Ethoxy (-OCH₂CH₃) Methyl | 1.4-1.5 | ~15 |

| Aromatic C (position 1) | - | ~150 |

| Aromatic C (position 2) | - | ~155 |

| Aromatic C (position 4) | - | ~125 |

| Isocyanate (-NCO) Carbon | - | ~124 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental composition of this compound and its reaction products. nih.govnih.gov Unlike low-resolution mass spectrometry, HRMS provides mass accuracy typically below 5 ppm, allowing for the confident assignment of a molecular formula. nih.gov This is essential for confirming the identity of newly synthesized compounds and for identifying impurities or byproducts in a reaction mixture. Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are particularly powerful for analyzing complex mixtures. rsc.org

Advanced Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are vital for identifying specific functional groups. The isocyanate group (-N=C=O) has a very strong and characteristic asymmetric stretching vibration in the IR spectrum, typically appearing around 2250-2280 cm⁻¹. researchgate.netspectroscopyonline.com The intensity of this peak is often used to monitor the progress of reactions involving the isocyanate. researchgate.net As this compound reacts to form a polyurethane, this peak diminishes and new peaks characteristic of the urethane linkage appear. These include:

N-H stretching: around 3300 cm⁻¹

C=O (urethane) stretching: around 1700-1730 cm⁻¹

C-N stretching and N-H bending (Amide II band): around 1530 cm⁻¹

Raman spectroscopy offers complementary information and can be particularly useful for studying symmetric vibrations and for analyses requiring minimal sample preparation. researchgate.netrsc.org

Table 2: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation |

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | Disappears as reaction proceeds |

| Urethane (N-H) | Stretch | 3200 - 3400 | Appears upon urethane formation |

| Urethane (C=O) | Stretch | 1700 - 1730 | Appears upon urethane formation |

| Alkene (C=C) | Stretch (Aromatic) | 1500 - 1600 | Present in reactant and product |

| Ether (C-O-C) | Stretch | 1050 - 1250 | Present in reactant and product |

Chromatographic and Separation Science for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the conversion of reactants and assessing the purity of the resulting products. High-Performance Liquid Chromatography (HPLC) is frequently used to follow the depletion of this compound and the formation of its derivatives. By analyzing aliquots of the reaction mixture over time, a kinetic profile of the reaction can be established. nih.gov Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymeric materials derived from this isocyanate. mdpi.comthescipub.com This information is critical as the mechanical properties of polymers are highly dependent on their molecular weight.

Thermal Analysis of Derived Polymeric and Supramolecular Materials (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide crucial insights into the behavior of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions in polymeric materials. For polyurethanes derived from this compound, DSC can identify the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com It can also be used to study melting points (Tm) and crystallization behavior in semi-crystalline polymers. These parameters are fundamental to defining the service temperature range of a material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. mdpi.com For polyurethanes, TGA curves typically show a multi-step degradation process. srce.hrosti.gov The first and most significant weight loss is often associated with the degradation of the thermally labile urethane linkages, which can dissociate back into isocyanate and alcohol or decompose into other products. osti.govresearchgate.net The temperature at which degradation begins (onset temperature) and the amount of material remaining at high temperatures (char yield) are key indicators of the material's thermal stability.

Table 3: Representative Thermal Properties of Aromatic Polyurethanes Measured by TGA and DSC Note: Data represents typical values for aromatic polyurethanes and serves as an example of what might be expected for polymers derived from this compound.

| Property | Symbol | Typical Value Range | Analytical Technique | Significance |

| Glass Transition Temperature | Tg | 50 - 150 °C | DSC | Defines the upper service temperature for rigid applications |

| Decomposition Onset (5% wt. loss) | Td5 | 250 - 330 °C | TGA | Indicates the beginning of significant thermal degradation |

| Temperature of Max. Degradation Rate | Tmax | 300 - 450 °C | TGA (DTG curve) | Indicates the point of fastest decomposition |

| Char Yield at 600 °C | % Char | 10 - 30 % | TGA | Correlates with flame retardancy and thermal stability |

Microscopic and Morphological Characterization of Formed Materials (e.g., SEM, TEM, AFM)

Microscopy techniques are used to visualize the structure of materials at the micro- and nanoscale, which is essential for understanding their bulk properties.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. It can be used to study the morphology of polyurethane foams, the surface of coatings, or the dispersion of fillers within a polymer composite. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure or morphology of thin sections of a material. In segmented polyurethanes, which have distinct "hard" and "soft" segments, TEM can be used to visualize the phase-separated domains that are responsible for the material's unique elastomeric properties. researchgate.net

Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of a material's surface with nanoscale resolution. It can also be used to probe local mechanical properties, such as hardness and adhesion, providing a link between nanoscale structure and macroscopic performance. researchgate.net

Future Research Directions and Outlook

Emerging Synthetic Paradigms for Aromatic Isocyanates

The traditional synthesis of isocyanates relies on the use of highly toxic phosgene (B1210022), which presents significant environmental and safety challenges. epa.gov Consequently, a major thrust of future research is the development of phosgene-free synthetic routes. These emerging paradigms focus on improving atom economy, reducing hazardous byproducts, and utilizing more sustainable starting materials.

Key research directions include:

Reductive Carbonylation: This "direct method" involves the carbonylation of nitroaromatic compounds using carbon monoxide. nih.govuniversiteitleiden.nl Catalyzed by transition metal complexes, particularly those from Group VIII, this approach is an environmentally benign alternative to the phosgene process. researchgate.net Future work will likely focus on developing more robust and selective catalysts that can operate under milder conditions, making the synthesis of functionalized isocyanates like 1-Ethoxy-4-isocyanato-2-methoxybenzene more efficient.

Thermal Decomposition of Carbamates: An "indirect" non-phosgene method involves synthesizing a carbamate (B1207046) intermediate, which is then thermally cracked to yield the isocyanate and an alcohol that can be recycled. nih.govuniversiteitleiden.nl This two-step process avoids the direct use of toxic inputs and simplifies purification. nih.gov Research is exploring various catalysts, such as zinc oxide and bismuth(III) oxide, to lower the decomposition temperature and improve yields, which would be applicable to the carbamate precursor of this compound. researchgate.net

Rearrangement Reactions: Classic organic reactions such as the Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanates from acyl azides, amides, and hydroxamic acids, respectively. wikipedia.orgescholarship.org While often used for laboratory-scale synthesis due to concerns over explosive intermediates or stoichiometric waste, modern advancements in flow chemistry and catalyst design could potentially adapt these reactions for safer and more efficient industrial-scale production. escholarship.org

Renewable Feedstocks: A long-term goal is to move away from petroleum-based feedstocks. Research into synthesizing aromatic compounds from renewable resources like lignin (B12514952) or other biomass derivatives could eventually provide sustainable starting materials for producing isocyanates. escholarship.org

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond synthesis, significant research is dedicated to discovering new reactions of isocyanates and the catalysts that enable them. The isocyanate group is highly reactive toward nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, forming the basis for polyurethane and polyurea chemistry. wikipedia.orgdoxuchem.com

Future explorations are expected in:

Advanced Catalytic Systems: While traditional amine and organometallic catalysts are well-established, new systems are being investigated to provide greater control over reaction kinetics and polymer architecture. This includes the use of ionic liquids, which can function as both solvents and catalysts, offering benefits like high thermal stability and reusability. nih.gov For a molecule like this compound, tailored catalysts could selectively control the reaction rate, which is influenced by the electronic effects of the alkoxy substituents.

Cyclization Reactions: Isocyanates can react with themselves in cyclization reactions, such as trimerization to form highly stable isocyanurate rings. wikipedia.org Fluoride-catalyzed selective trimerization is an example of a novel pathway for creating specific aromatic isocyanurates. acs.org These structures can be incorporated into polymer networks to enhance thermal stability and rigidity. Research into controlling the selective cyclization of substituted isocyanates could lead to new materials with precisely engineered properties.

"Click" Chemistry and Bio-conjugation: The high reactivity and selectivity of the isocyanate group make it a candidate for use in bioconjugation and materials functionalization. While not a traditional "click" reaction, its efficient reaction with amines and alcohols could be harnessed in controlled biological environments or for grafting specific molecules onto polymer surfaces.

Untapped Applications in Interdisciplinary Scientific Fields

While the primary application of aromatic isocyanates is in polyurethane production, their versatility opens doors to a range of other scientific and industrial fields. epa.gov The specific substitution pattern of this compound makes it a valuable building block for creating complex, functional molecules.

Potential untapped applications include:

Pharmaceuticals and Agrochemicals: The isocyanate moiety is a key functional group for synthesizing various biologically active compounds, including ureas and carbamates, which are common motifs in drug candidates and pesticides. google.comcymitquimica.com The unique electronic and steric properties imparted by the ethoxy and methoxy (B1213986) groups could be exploited to fine-tune the biological activity and pharmacokinetic properties of new therapeutic or crop protection agents.

Advanced Materials Science: As a monofunctional isocyanate, this compound can be used to modify the surfaces of materials, introduce specific functionalities, or act as a chain terminator in polymerization to control molecular weight. cymitquimica.com Its derivatives could be used in the development of specialized coatings, adhesives with tailored properties, or as components in organic electronic materials where the aromatic core and its substituents can influence charge transport properties. gas-sensing.com

Microencapsulation: Isocyanates are used to form the shells of microcapsules through interfacial polymerization. researchgate.net These capsules can be used to encapsulate and protect sensitive core materials, such as fragrances, dyes, or self-healing agents. researchgate.netcrowdchem.net The functional groups on the aromatic ring of this compound could be used to modify the shell's properties, such as its permeability, hydrophobicity, or compatibility with the surrounding matrix. researchgate.net

Enhanced Role of Computational Chemistry in Predictive Design and Materials Discovery

Computational chemistry has become an indispensable tool, complementing experimental work by providing deep insights into molecular structure, reactivity, and material properties. longdom.org For isocyanates, computational methods are accelerating the pace of discovery and optimization.

The enhanced role of computational chemistry is evident in several key areas:

Mechanism and Reactivity Studies: Quantum mechanics methods like Density Functional Theory (DFT) are used to elucidate complex reaction mechanisms, such as the catalyzed formation of urethanes. mdpi.com These studies can calculate transition state energies and reaction enthalpies, helping to explain why certain catalysts are more effective than others and how substituents on the aromatic ring, like those on this compound, affect reactivity. mdpi.comumsystem.edu

Predictive Materials Design: Molecular dynamics (MD) and coarse-grained simulations are employed to predict the macroscopic properties of polymers derived from isocyanates. mdpi.com By modeling the interactions between polymer chains, researchers can predict properties like glass transition temperature, mechanical strength, and morphology, thereby guiding the synthesis of new materials with desired characteristics without costly trial-and-error experimentation. mdpi.comresearchgate.net

High-Throughput Screening: The integration of computational screening with machine learning can accelerate the discovery of new materials. researchgate.net By building databases of molecular structures and their computed properties, algorithms can identify promising candidate molecules for specific applications, such as new monomers for high-performance polymers or novel drug-like molecules, significantly streamlining the research and development process. rsc.org

Q & A

Basic Research Questions

Q. How can researchers safely handle and store 1-Ethoxy-4-isocyanato-2-methoxybenzene in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to minimize skin/eye contact.

- Store in a cool, dry, well-ventilated area, away from moisture and incompatible substances (e.g., amines, alcohols) due to the reactivity of the isocyanate group.

- Follow firefighting protocols outlined in Safety Data Sheets (SDS): Use CO₂, dry powder, or foam extinguishers; avoid water jets to prevent splashing .

- For accidental releases, isolate the area, use inert absorbents, and dispose of waste via certified hazardous waste handlers .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer :

- Start with 1-Ethoxy-2-methoxybenzene (see for physicochemical properties) and introduce the isocyanate group via phosgenation or safer alternatives like Curtius or Hofmann rearrangements.

- Monitor reaction progress using TLC or HPLC. Purify via column chromatography under inert atmosphere to prevent hydrolysis of the isocyanate group .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer :

- Use spectroscopic techniques: ¹H/¹³C NMR to confirm functional groups, FTIR for the isocyanate peak (~2270 cm⁻¹), and GC-MS for molecular weight verification.

- Perform elemental analysis (C, H, N) to assess stoichiometric purity.

- Cross-reference with high-purity commercial standards listed in reagent catalogs (e.g., Kanto Reagents) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for isocyanato-substituted benzene derivatives?

- Methodological Answer :

- Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. Adjust parameters for high-resolution data or twinned crystals.

- Validate results against computational models (DFT-optimized geometries) and compare with analogous structures in crystallographic databases (e.g., CCDC) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electrophilic centers (e.g., isocyanate carbon).

- Simulate reaction pathways with solvents (e.g., toluene vs. DMF) using Gaussian or ORCA software. Compare activation energies to optimize conditions .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of isocyanato-containing compounds?

- Methodological Answer :

- Standardize synthesis protocols (e.g., reaction time, temperature) and validate purity before biological testing.

- Use structure-activity relationship (SAR) models to correlate functional group modifications (e.g., ethoxy vs. methoxy positioning) with bioactivity.

- Employ statistical tools (e.g., ANOVA) to analyze dose-response data and identify outliers .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in toxicity profiles reported for isocyanato-substituted aromatics?

- Methodological Answer :

- Conduct in vitro assays (e.g., Ames test, cytotoxicity screening) to confirm acute toxicity.

- Compare results with SDS data (e.g., notes incomplete toxicological profiles) and prioritize peer-reviewed toxicology studies over vendor-provided SDS .

Methodological Best Practices

Q. What literature retrieval strategies ensure accurate identification of structurally similar methoxy/isocyanato derivatives?

- Methodological Answer :

- Use semantic search tools (e.g., SciFinder, Reaxys) with IUPAC names or SMILES strings to avoid ambiguities (e.g., distinguishing this compound from positional isomers).

- Apply substructure filters and cross-reference PubChem/ECHA entries for regulatory data .

Safety and Compliance

Q. What protocols ensure compliance with environmental regulations when disposing of isocyanato-containing waste?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.